FeTMPyP

描述

FeTMPyP is a synthetic porphyrin complexed with iron . It acts as a peroxynitrite decomposition catalyst . It catalyzes the isomerization of peroxynitrite (ONOO⁻) to nitrate (NO3⁻) under physiological conditions and at realistic dose-derived concentrations . It can also serve as a potential drug for reactive oxygen species (ROS) detoxification .

Synthesis Analysis

FeTMPyP can be synthesized through a rapid and convenient exfoliation/reassembling method . In this process, the layered structure of the original LiTaWO6 was reconstructed into the tubular structure of the FeTMPyP/TaWO6 composite . Another method involves intercalating positively charged FeTMPyP into KSr2Nb3O10 via an exfoliation/restacking method .Molecular Structure Analysis

The molecular formula of FeTMPyP is C44H36FeN8 • 5Cl . For a detailed molecular structure, you may refer to resources that provide 3D models of chemical structures .Chemical Reactions Analysis

FeTMPyP has been shown to have excellent sensitivity for the electrochemical detection of dopamine (DA). It can accelerate the electron transfer process and enhance the current response to DA sensing . The rate constant for the decomposition of peroxynitrite by FeTMPyP is 2.2 x 10^6 M-1s-1 .Physical And Chemical Properties Analysis

FeTMPyP is a brown solid . It is hygroscopic . It is soluble in H₂O (50 mg/ml) .科学研究应用

Photodynamic Therapy

Fe-TMPyP and other porphyrins act as photosensitizers in photodynamic therapy (PDT). In synthetic porphyrins such as TMPyP, the catalytic and photochemical properties can be achieved by the coordination with a diversity of central metal ions .

Fabrication of Solar Cells

The photochemical properties of TMPyP and other porphyrins are also useful for the fabrication of solar cells .

Antioxidant Activity

The MnTMPyP has antioxidant activity that is influenced by the capacity of membrane binding, substituents, and meso substituents .

Catalytic Degradation of Dyes

Fe-TMPyP is used as a catalyst and iodosobenzene is used as an oxidant to explore the catalytic degradation of triphenylmethane dyes, such as rhodamine B (RhB) and malachite green (MG) .

Drug Detoxification

FeTMPyP can also serve as a potential for drug detoxification of reactive oxygen species (ROS). It catalyzes the isomerization of peroxynitrite (ONOO -) to nitrate (NO 3-) under physiological conditions and at realistic dose-derived concentrations .

Supramolecular Assembly Film

A stable Fe(4-TMPyP)-DNA-PADDA (FePyDP) film was characterized on pyrolytic graphite electrode (PGE) or an indium-tin oxide (ITO) electrode through the supramolecular interaction between water-soluble iron porphyrin (Fe(4-TMPyP)) and DNA template .

作用机制

Target of Action

Fe-TMPyP primarily targets two biological macromolecules: DNA and the prion protein (PrP) . It binds to DNA, influencing its nanomechanics , and also binds to PrP, inhibiting its misfolding .

Mode of Action

Fe-TMPyP interacts with its targets in unique ways. When it binds to DNA, it leads to significant lengthening and softening of the DNA structure . In the case of PrP, Fe-TMPyP binding increases the unfolding force significantly, alters the transition state for unfolding, and delays native refolding . Furthermore, Fe-TMPyP binding blocks the formation of a stable misfolded dimer by interfering with intermolecular interactions .

Biochemical Pathways

Fe-TMPyP influences several biochemical pathways. It catalyzes the isomerization of peroxynitrite (ONOO-) to nitrate (NO3-) under physiological conditions . This effectively prevents the oxidation of lipid components by peroxynitrite . In addition, Fe-TMPyP promotes native folding by stabilizing the native state of PrP while also suppressing interactions driving aggregation .

Pharmacokinetics

It is known that tmpyp binding to dna is a highly dynamic process . The stability of dsDNA increases at low TMPyP concentrations, then decreases progressively upon increasing TMPyP concentration .

Result of Action

The binding of Fe-TMPyP results in significant changes at the molecular and cellular levels. It leads to dsDNA lengthening and softening , and it inhibits the misfolding of PrP . This can have significant implications for diseases associated with protein misfolding, such as prion diseases .

Action Environment

The action of Fe-TMPyP is influenced by environmental factors. For instance, the addition of NaCl at high concentration competes with the TMPyP-evoked nanomechanical changes in DNA . Furthermore, the effects of Fe-TMPyP on PrP folding were studied at the single-molecule level with force spectroscopy , suggesting that mechanical forces could influence its action.

安全和危害

未来方向

属性

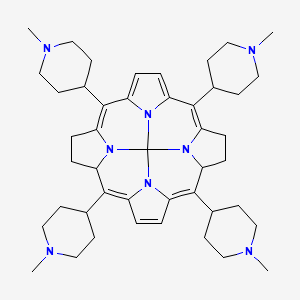

IUPAC Name |

7,12,17,24-tetrakis(1-methylpiperidin-4-yl)-2,22,23,25-tetrazaoctacyclo[11.9.1.11,8.13,21.02,6.016,23.018,22.011,25]pentacosa-3,5,7,12,14,16,21(24)-heptaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H62N8/c1-46-21-13-29(14-22-46)41-33-5-7-35-42(30-15-23-47(2)24-16-30)37-9-11-39-44(32-19-27-49(4)28-20-32)40-12-10-38-43(31-17-25-48(3)26-18-31)36-8-6-34(41)51(36)45(50(33)35,52(37)39)53(38)40/h5,7,10,12,29-32,34,37H,6,8-9,11,13-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTKLWUKNBYRMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=C3C=CC4=C(C5CCC6=C(C7=CC=C8N7C(N56)(N34)N9C2CCC9=C8C1CCN(CC1)C)C1CCN(CC1)C)C1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90849546 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

715.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fe-TMPyP | |

CAS RN |

133314-07-5 | |

| Record name | 7,10,13,14-Tetrakis(1-methylpiperidin-4-yl)-1,2,3,7a,8,9-hexahydro-3,4-(metheno)-3a,3c,9b,12b-tetraazacyclopenta[h]-s-indaceno[1,8-ef]acenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90849546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fe(III) meso-Tetra (N-Methyl-4-Pyridyl) porphine pentachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the primary mechanism of action of FeTMPyP?

A1: FeTMPyP acts primarily as a catalyst for the decomposition of peroxynitrite (ONOO-), a reactive nitrogen species implicated in various pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of FeTMPyP's peroxynitrite decomposition activity?

A2: By scavenging peroxynitrite, FeTMPyP can:

- Reduce oxidative and nitrosative stress: This protective effect has been observed in various models of ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Attenuate inflammatory responses: FeTMPyP can reduce the expression of pro-inflammatory cytokines and chemokines, and inhibit the activation of inflammatory signaling pathways. [, , , ]

- Modulate cellular signaling: FeTMPyP can influence various signaling pathways, including those involved in cell survival, apoptosis, and mitochondrial function. [, , , , , ]

- Improve vascular function: FeTMPyP has been shown to improve endothelium-dependent vasorelaxation and reduce vascular permeability in models of hypertension and aging. [, , , , ]

Q3: What is the molecular formula and weight of FeTMPyP?

A3: The molecular formula of FeTMPyP is C44H36FeN8O12Cl5, and its molecular weight is 1048.07 g/mol.

Q4: Is there any spectroscopic data available for FeTMPyP?

A4: Yes, spectroscopic studies using techniques such as UV-Visible absorption spectroscopy, resonance light scattering (RLS), and 1H NMR have been conducted to investigate the interactions of FeTMPyP with various molecules and systems. [, , ] These studies provide insights into the binding modes, aggregation behavior, and electronic properties of FeTMPyP.

Q5: How does FeTMPyP perform under various conditions?

A5: FeTMPyP has been studied in various biological systems and experimental setups. Its performance can be influenced by factors like pH, temperature, and the presence of other molecules. For example:

- pH: Studies show FeTMPyP interacts differently with anionic, zwitterionic, and non-ionic micelles, demonstrating the influence of electrostatic interactions. []

- Stability: While generally stable, FeTMPyP can undergo degradation in specific environments, such as under high oxidative stress or in the presence of certain enzymes. [, ]

Q6: What is the catalytic mechanism of FeTMPyP in peroxynitrite decomposition?

A6: FeTMPyP catalyzes peroxynitrite decomposition through a multi-step process involving the oxidation of Fe(III)TMPyP to an oxoFe(IV) intermediate, followed by its reduction back to Fe(III)TMPyP. This cycle allows for the continuous decomposition of peroxynitrite. [, ]

Q7: What are the applications of FeTMPyP's catalytic properties?

A7: The catalytic properties of FeTMPyP have been explored in:

- Developing therapeutic strategies: FeTMPyP has shown promise in preclinical models of various diseases, including ischemia-reperfusion injury, neurodegenerative diseases, and inflammatory conditions. [, , , , , , , , , , , , , , , , , , ]

- Sensing applications: FeTMPyP has been utilized in the development of sensors for hydrogen peroxide and glucose. [, ]

Q8: Have there been any computational studies on FeTMPyP?

A8: Yes, kinetic simulation studies have been conducted to understand the transient formation of reactive intermediates during the reaction of FeTMPyP with hydrogen peroxide. These simulations help elucidate the reaction mechanisms and provide valuable insights into the catalytic activity of FeTMPyP. []

Q9: How do structural modifications of FeTMPyP affect its activity?

A9: The structure of FeTMPyP, particularly the central iron atom and the peripheral substituents, significantly influences its properties and activity. Studies comparing FeTMPyP with other iron porphyrins, such as FeTPPS, have revealed differences in their catalytic mechanisms and biological effects. [, ] Further research is needed to fully understand the SAR of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-(4-(Morpholine-4-carbonyl)phenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile](/img/structure/B607376.png)